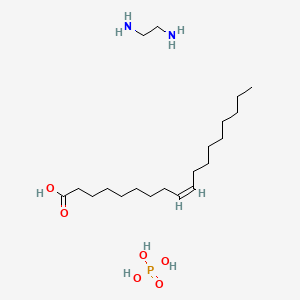

Einecs 309-110-6

Description

Significance of Complex Salts in Chemical Science

Complex salts, also known as coordination compounds, are a significant class of substances in chemistry. They are formed by the combination of a central metal ion with one or more molecules or ions called ligands, which bond to the central ion through coordinate covalent bonds. vedantu.com Unlike double salts, which dissociate completely into their constituent ions when dissolved in water, complex salts contain a complex ion that retains its identity in solution. brainly.inunacademy.com This structural integrity imparts unique chemical and physical properties that are distinct from the simple salts from which they might be formed. vedantu.com

Key characteristics of complex salts include the formation of a coordination sphere around a central ion, the potential for vibrant colors, especially with transition metals, and often high stability. vedantu.combrainly.in These properties make them vital in numerous applications. They play a crucial role as catalysts in chemical reactions, are used in electron transfer processes, and are fundamental to the coordination of metal ions within biological systems, such as in hemoglobin. vedantu.comunacademy.com Their unique reactivity and structure are also leveraged in qualitative and quantitative chemical analysis. brainly.in

Overview of Constituent Chemical Entities: Oleic Acid, Ethane-1,2-diamine, and Phosphoric Acid

The properties of Einecs 309-110-6 are derived from its three components:

Oleic Acid Oleic acid is a monounsaturated omega-9 fatty acid and is the most common fatty acid found in nature, occurring in many animal and vegetable fats and oils. wikipedia.orgbritannica.com Its chemical formula is C₁₈H₃₄O₂, featuring a long 18-carbon chain with a cis double bond between the ninth and tenth carbon atoms. almazaralaorganic.com While it is a colorless, odorless oil in its pure form, commercial samples may appear yellowish. wikipedia.org Oleic acid is widely used in the production of soaps, detergents, textiles, paints, and cosmetics. sigmaaldrich.commateossl.es It also serves as an excipient in pharmaceuticals and as an emulsifying or solubilizing agent in aerosol products. wikipedia.orgsigmaaldrich.com

Table 1: Properties of Oleic Acid

| Property | Value |

| IUPAC Name | (9Z)-octadec-9-enoic acid |

| Chemical Formula | C₁₈H₃₄O₂ |

| Molar Mass | 282.47 g/mol |

| Appearance | Colorless to pale yellow liquid oil wikipedia.orgsigmaaldrich.com |

| Melting Point | 13-14 °C pishrochem.com |

| Boiling Point | ~360 °C pishrochem.com |

| Solubility in Water | Insoluble |

Ethane-1,2-diamine Commonly known as ethylenediamine (B42938), this organic compound is a colorless liquid with an odor similar to ammonia. wikipedia.org With the chemical formula C₂H₈N₂, it is the simplest ethylenediamine and is a widely utilized building block in chemical synthesis. wikipedia.orgatamanchemicals.com A key feature of ethane-1,2-diamine is its function as a well-known bidentate chelating ligand in coordination chemistry. wikipedia.org The two nitrogen atoms can donate their lone pairs of electrons to a metal ion, forming stable complexes. wikipedia.org This chelating ability is fundamental to its use in synthesizing coordination compounds and in applications such as corrosion inhibition. wikipedia.org

Table 2: Properties of Ethane-1,2-diamine

| Property | Value |

| IUPAC Name | Ethane-1,2-diamine |

| Chemical Formula | C₂H₈N₂ |

| Molar Mass | 60.10 g/mol wikipedia.org |

| Appearance | Colorless liquid with an ammoniacal odor wikipedia.org |

| Density | 0.90 g/cm³ wikipedia.org |

| Melting Point | 8 °C wikipedia.org |

| Boiling Point | 116-117 °C |

Phosphoric Acid Also known as orthophosphoric acid, this compound is a mineral acid with the formula H₃PO₄. nih.govbyjus.com In its pure form, it is a transparent crystalline solid, but it is more commonly handled as a viscous aqueous solution. nih.govchemicalbook.com Phosphoric acid is a tribasic acid, meaning it can donate three protons and form three different classes of salts: primary, dibasic, and tribasic phosphates. dcceew.gov.auunacademy.com It is a versatile chemical used extensively in the manufacture of fertilizers and detergents, as a flavor additive in soft drinks, and as an acid catalyst in chemical manufacturing. chemicalbook.comdcceew.gov.au

Table 3: Properties of Phosphoric Acid

| Property | Value |

| IUPAC Name | Phosphoric acid |

| Chemical Formula | H₃PO₄ |

| Molar Mass | 97.994 g/mol byjus.com |

| Appearance | Transparent crystalline solid or clear, colorless viscous liquid nih.gov |

| Density | 1.88 g/cm³ byjus.com |

| Melting Point | 42.35 °C byjus.com |

| Boiling Point | 158 °C byjus.com |

Historical Context of Research Pertaining to this compound and Related Compounds

Specific academic research focusing exclusively on the compound this compound is not widely available in public databases. However, the principles behind its formation and the applications of related compounds are well-established. The combination of a fatty acid (like oleic acid) with an amine (like ethane-1,2-diamine) and phosphoric acid points toward the creation of a molecule with amphiphilic properties, suitable for use as a surfactant, emulsifier, or corrosion inhibitor. ontosight.aiwikipedia.orgwikipedia.org

Research in related areas demonstrates the utility of combining these constituent parts. For instance, scientific literature describes the synthesis of derivatives where oleic acid is coupled with diamine linkers to create complex molecules for specific applications. mdpi.com One study details the synthesis of a derivative for creating multifunctional nanovesicles for nuclear imaging, where oleic acid is bonded to a 1,2-diaminoethane-based linker via a stable amide bond. mdpi.com This highlights the role of the oleic acid chain in anchoring the molecule within lipid bilayers and the diamine as a flexible connector. mdpi.com

Properties

CAS No. |

100021-83-8 |

|---|---|

Molecular Formula |

C20H45N2O6P |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

ethane-1,2-diamine;(Z)-octadec-9-enoic acid;phosphoric acid |

InChI |

InChI=1S/C18H34O2.C2H8N2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4;1-5(2,3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-4H2;(H3,1,2,3,4)/b10-9-;; |

InChI Key |

IHEYUHUEZYUDCF-XXAVUKJNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CN)N.OP(=O)(O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CN)N.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Einecs 309 110 6

Elucidation of Formation Pathways for Oleic Acid, Ethane-1,2-diamine Phosphate (B84403)

The formation of Einecs 309-110-6 is fundamentally an acid-base neutralization reaction. teachy.app In this multi-component system, oleic acid acts as the organic acid, ethane-1,2-diamine serves as the organic base, and phosphoric acid provides an inorganic acidic component. The resulting product is a complex salt. ontosight.ai

Mechanistic Studies of Acid-Base Interactions Leading to Salt Formation

The mechanism of salt formation involves proton transfer from the acidic components to the basic ethane-1,2-diamine. masterorganicchemistry.com Oleic acid, a carboxylic acid, can donate a proton from its carboxyl group (-COOH). libretexts.org Similarly, phosphoric acid (H₃PO₄) is a polyprotic acid capable of donating up to three protons. Ethane-1,2-diamine, with its two primary amine groups (-NH₂), acts as a Brønsted-Lowry base, accepting protons. teachy.app

The reaction proceeds as follows:

Protonation of Ethane-1,2-diamine: The lone pair of electrons on the nitrogen atoms of ethane-1,2-diamine readily accepts protons from both oleic acid and phosphoric acid. This results in the formation of ammonium (B1175870) cations.

Formation of Anions: The deprotonation of oleic acid yields the oleate (B1233923) anion (RCOO⁻), and the deprotonation of phosphoric acid yields phosphate anions (such as H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻, depending on the reaction stoichiometry and pH). libretexts.org

Ionic Association: The resulting cations (protonated diamine) and anions (oleate and phosphate) associate through electrostatic interactions to form the stable salt, this compound. teachy.app

Influence of Reaction Conditions on Complexation Efficiency

The efficiency of this salt formation is highly dependent on several reaction conditions. Key factors include the choice of solvent, temperature, stoichiometry of reactants, and pH.

| Parameter | Influence on Reaction | General Trend |

| Solvent | The polarity and protic nature of the solvent can influence the solubility of reactants and the stability of the ionic intermediates. | Polar protic solvents like water or ethanol (B145695) can facilitate proton transfer but may also solvate the ions, potentially hindering crystallization. Non-polar solvents may be less effective for the initial acid-base reaction. |

| Temperature | Affects the rate of reaction and the solubility of the product. | Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition. The optimal temperature must be determined empirically. |

| Stoichiometry | The molar ratio of the three components determines the final structure and properties of the salt. | Varying the ratios can lead to different degrees of protonation and different salt compositions. google.com |

| pH | The pH of the reaction medium is critical for controlling the ionization state of the acidic and basic components. | A controlled pH ensures that the desired proton transfer occurs efficiently. For instance, a patent for a similar reaction involving ethyleneamines and phosphoric acid notes that a 10% solution of the final product should have a pH between 2.5 and 6.0. google.com |

Kinetic Analyses of Formation and Dissociation Processes

The study of the kinetics of salt formation and dissociation provides insights into the reaction rates and the stability of the resulting compound. The formation of this compound can be analyzed as a multi-step process, and its dissociation in a solvent is an equilibrium process.

The rate of formation is influenced by factors such as reactant concentration, temperature, and the presence of a catalyst. The dissociation of the salt in a solution is dependent on the properties of the solvent and the concentration of other ions. For instance, in aqueous solutions, the salt will dissociate into its constituent ions. The extent of dissociation is governed by the salt's solubility product (Ksp).

Kinetic studies on the dissociation of similar organic-inorganic complexes have shown that the rate of dissociation can be significantly affected by the ionic strength of the solution. nih.govfigshare.com For example, an increase in the concentration of other salts (like NaCl) can alter the dissociation kinetics of protein-nucleic acid complexes, which also involve ionic interactions. nih.gov This suggests that the stability and dissociation of this compound in a given medium could be modulated by the presence of other electrolytes.

Novel Approaches to Solid-State Synthesis of Oleic Acid, Ethane-1,2-diamine Phosphate

Solid-state synthesis offers a greener and often more efficient alternative to traditional solution-based methods. uiowa.edu These techniques, which include mechanochemistry (grinding) and vapor-assisted grinding, can lead to the formation of organic salts without the need for bulk solvents. acs.orgorganic-chemistry.org

Mechanochemical Synthesis: This method involves the direct grinding of the solid reactants (oleic acid, ethane-1,2-diamine, and a solid form of phosphoric acid or a phosphate salt). The mechanical energy provided during grinding can induce the acid-base reaction and lead to the formation of the desired salt. This solvent-free approach is advantageous as it minimizes waste and can sometimes produce different crystalline forms (polymorphs) of the product compared to solution methods. organic-chemistry.org

Liquid-Assisted Grinding (LAG): In this variation of mechanochemistry, a small amount of a liquid is added to the solid reactants during grinding. acs.org The liquid acts as a catalyst, facilitating molecular mobility and accelerating the reaction. For the synthesis of this compound, a small amount of a polar solvent like water or ethanol could be used to promote the proton transfer necessary for salt formation. acs.org

| Method | Description | Advantages |

| Mechanochemistry | Grinding solid reactants together to induce a chemical reaction. | Solvent-free, reduced waste, potential for novel polymorphs. organic-chemistry.org |

| Liquid-Assisted Grinding (LAG) | Grinding solid reactants with a small amount of liquid. | Faster reaction rates compared to neat grinding, can improve product crystallinity. acs.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. solubilityofthings.com The synthesis of this compound can be made more sustainable by implementing these principles.

Atom Economy: The reaction should be designed to maximize the incorporation of all reactant atoms into the final product. The formation of a salt via an acid-base reaction is inherently atom-economical as there are no by-products. solubilityofthings.com

Use of Safer Solvents: If a solvent is necessary, green solvents such as water, ethanol, or supercritical fluids should be preferred over hazardous organic solvents. royalsocietypublishing.org

Energy Efficiency: Conducting the synthesis at ambient temperature and pressure, as is often possible with solid-state methods, reduces energy consumption. solubilityofthings.com

Solvent-Free Reactions: As discussed, solid-state synthesis methods like mechanochemistry can eliminate the need for solvents altogether, significantly reducing the environmental impact of the process. uiowa.eduacs.org

By adopting these green chemistry principles, the synthesis of Oleic acid, ethane-1,2-diamine phosphate can be carried out in a more sustainable and efficient manner.

Advanced Spectroscopic and Structural Elucidation of Oleic Acid, Ethane 1,2 Diamine Phosphate

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interaction Characterization

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure and intermolecular interactions within Oleic Acid, Ethane-1,2-diamine Phosphate (B84403). The formation of the salt involves proton transfer and significant ionic interactions, which are reflected in the Fourier-Transform Infrared (FT-IR) and Raman spectra.

In the FT-IR spectrum, the characteristic broad O-H stretching band of the carboxylic acid dimer in oleic acid (typically around 2500-3300 cm⁻¹) is expected to disappear. nih.gov Concurrently, the sharp C=O stretching vibration of the carboxylic acid at approximately 1710 cm⁻¹ would be replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the oleate (B1233923) carboxylate group (COO⁻). researchgate.netresearchgate.net These typically appear near 1540-1580 cm⁻¹ and 1410-1470 cm⁻¹, respectively. The presence of these bands confirms the deprotonation of oleic acid. mdpi.com

The protonation of ethane-1,2-diamine to form the ethane-1,2-diammonium cation results in the appearance of N-H⁺ stretching and bending vibrations. Broad, strong absorptions in the 3000-3200 cm⁻¹ region are characteristic of the N-H⁺ stretching modes of the primary ammonium (B1175870) groups. The N-H⁺ bending (scissoring) vibrations would be observed around 1600-1500 cm⁻¹.

The phosphate anion (PO₄³⁻) exhibits characteristic vibrational modes. In Raman spectroscopy, the symmetric stretching mode (ν₁) of the PO₄³⁻ ion is particularly strong and appears as a sharp peak around 940-980 cm⁻¹. qut.edu.aumdpi.com The presence of this band is a clear indicator of the phosphate component. In the FT-IR spectrum, the antisymmetric stretching mode (ν₃) is typically a very strong and broad band found around 1000-1100 cm⁻¹. qut.edu.au The exact positions and splitting of these bands can provide information about the symmetry of the phosphate ion's environment and the nature of the hydrogen bonding with the diammonium cations.

The C-H stretching vibrations of the oleic acid alkyl chain, observed between 2850 and 3010 cm⁻¹, are largely retained. researchgate.netresearchgate.net However, subtle shifts in these and the C-C stretching region in the Raman spectrum (1000-1150 cm⁻¹) can indicate changes in chain packing and conformation due to salt formation. nih.gov

Table 1: Expected Key Vibrational Bands for Oleic Acid, Ethane-1,2-diamine Phosphate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |

| N-H⁺ Stretch | 3200-3000 (broad, strong) | 3200-3000 (weak) | Ethane-1,2-diammonium cation |

| C-H Stretch (Olefinic, =C-H) | ~3009 | ~3009 | Oleate chain |

| C-H Stretch (Alkyl, CH₂, CH₃) | 2925 (asym), 2855 (sym) | 2925 (asym), 2855 (sym) | Oleate chain |

| C=O Stretch (Oleic Acid) | Absent (was ~1710) | Absent (was ~1710) | Disappearance confirms salt formation |

| N-H⁺ Bend | ~1600-1500 | Weak or not observed | Ethane-1,2-diammonium cation |

| COO⁻ Asymmetric Stretch | 1580-1540 (strong) | 1580-1540 (weak) | Oleate carboxylate anion |

| COO⁻ Symmetric Stretch | 1470-1410 (strong) | 1470-1410 (weak) | Oleate carboxylate anion |

| P-O Antisymmetric Stretch (ν₃) | 1100-1000 (strong, broad) | Weak or not observed | Phosphate anion |

| P-O Symmetric Stretch (ν₁) | Weak or not observed | 980-940 (strong, sharp) | Phosphate anion |

| P-O Bending Modes (ν₂, ν₄) | 600-400 | 600-400 | Phosphate anion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is indispensable for confirming the structure of Oleic Acid, Ethane-1,2-diamine Phosphate at the atomic level and for studying its conformational dynamics in solution. Both ¹H and ¹³C NMR provide detailed information on the chemical environment of each atom.

In the ¹H NMR spectrum, the acidic proton of the oleic acid carboxyl group, which typically appears far downfield (>10 ppm), would be absent, confirming its deprotonation. The most significant changes are expected for the protons on the carbons adjacent to the amine groups in ethane-1,2-diamine. Upon protonation to the diammonium cation, the electron-withdrawing effect of the positive nitrogen charge causes a significant downfield shift of the methylene (-CH₂-) protons compared to the free diamine. researchgate.net These protons would likely appear as a singlet or a multiplet in the 3.0-3.5 ppm range. The protons of the ammonium groups (-NH₃⁺) themselves would be visible, often as a broad signal, in aprotic polar solvents like DMSO-d₆, but would exchange with the solvent and become invisible in D₂O. researchgate.netnih.gov

The signals corresponding to the oleate chain would remain largely unchanged from those of oleic acid, including the characteristic olefinic protons (-CH=CH-) around 5.35 ppm, the terminal methyl group (~0.88 ppm), and the bulk methylene groups (~1.2-1.4 ppm). princeton.edu Protons on the α-carbon to the carboxylate group (~2.2-2.4 ppm) may experience a slight upfield shift upon deprotonation.

In the ¹³C NMR spectrum, the carboxylate carbon (COO⁻) of the oleate would be observed in the range of 175-185 ppm. princeton.edu The carbon atoms of the ethane-1,2-diammonium cation would be shifted downfield compared to the neutral diamine, appearing around 40-45 ppm. The carbons of the oleate chain would retain their characteristic shifts, with the olefinic carbons at ~130 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Oleic Acid, Ethane-1,2-diamine Phosphate in a Polar Solvent (e.g., DMSO-d₆)

| Group | Moiety | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -C H=C H- | Oleate | ~5.35 | ~130.0 |

| -C H₂-N⁺H₃ | Ethane-1,2-diammonium | ~3.2 | ~40.5 |

| -C H₂-COO⁻ | Oleate (α-carbon) | ~2.2 | ~34.0 |

| =CH-C H₂- | Oleate (allylic) | ~2.0 | ~27.0 |

| -(C H₂)ₙ- | Oleate (bulk methylene) | ~1.3 | ~29.0 |

| -C H₃ | Oleate (terminal methyl) | ~0.88 | ~14.0 |

| C OO⁻ | Oleate | N/A | ~178.0 |

| -N⁺H ₃ | Ethane-1,2-diammonium | Broad, variable (~7-9) | N/A |

X-ray Diffraction Analysis of Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a solid, distinguishing between ordered crystalline phases and disordered amorphous structures.

If Oleic Acid, Ethane-1,2-diamine Phosphate forms a crystalline solid, single-crystal XRD could be used to determine its precise crystal structure. This would reveal bond lengths, bond angles, and the packing arrangement of the oleate, diammonium, and phosphate ions. The analysis would likely show a layered structure, a common motif for long-chain fatty acid salts, where the hydrophobic alkyl tails of the oleate ions segregate into bilayers, and the hydrophilic headgroups interact with the ethane-1,2-diammonium and phosphate ions via a network of hydrogen bonds and electrostatic interactions. nih.gov

Powder XRD (PXRD) would be used for bulk sample analysis. A crystalline sample would produce a diffraction pattern with a series of sharp Bragg peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the crystal lattice and could be used for phase identification and to determine unit cell parameters.

Conversely, if the material is amorphous, its PXRD pattern would show one or more broad halos instead of sharp peaks, indicating the absence of long-range atomic order. This could occur if the complex arrangement of the three components and the conformational flexibility of the oleate chain hinder the formation of a regular crystal lattice.

Table 3: Hypothetical Crystallographic Data from Single-Crystal XRD Analysis

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.2 | Unit cell dimension along the b-axis. |

| c (Å) | 45.1 | Unit cell dimension along the c-axis (long axis due to oleate chain). |

| β (°) | 95.5 | The angle between the a and c axes for a monoclinic system. |

| Volume (ų) | 3865 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.15 | The theoretical density derived from the crystal structure. |

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous confirmation of the elemental composition of the constituent ions of Oleic Acid, Ethane-1,2-diamine Phosphate and for identifying and quantifying trace-level impurities.

Using a soft ionization technique like Electrospray Ionization (ESI), the individual ions can be observed. In positive ion mode (ESI+), the ethane-1,2-diammonium dication [(NH₃CH₂CH₂NH₃)²⁺] and the singly charged monoprotonated ethane-1,2-diamine ion [(NH₂CH₂CH₂NH₃)⁺] would be detected. In negative ion mode (ESI-), the oleate anion [(C₁₈H₃₃O₂)⁻] and various phosphate species (e.g., [H₂PO₄]⁻, [HPO₄]²⁻) would be observed. HRMS provides highly accurate mass measurements (typically <5 ppm error), allowing for the calculation of elemental formulas that match the measured mass, thus confirming the identity of each ionic component. researchgate.netnist.gov

HRMS is also highly effective for impurity profiling. Potential impurities could include unreacted starting materials (oleic acid, ethane-1,2-diamine), related fatty acids present in the oleic acid source (e.g., stearic, palmitic, linoleic acids), or byproducts from synthesis. By comparing the detected masses against a database of potential impurities, their presence can be confirmed even at very low concentrations. This is critical for quality control and for understanding the exact composition of the material. acs.org

Table 4: Calculated Exact Masses of Key Ions and Potential Impurities

| Ion / Compound | Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

| Oleate Anion | C₁₈H₃₃O₂⁻ | [M-H]⁻ | 281.2486 |

| Ethane-1,2-diamine (monoprotonated) | C₂H₉N₂⁺ | [M+H]⁺ | 61.0760 |

| Ethane-1,2-diamine (diprotonated) | C₂H₁₀N₂²⁺ | [M+2H]²⁺ | 31.0418 (m/z) |

| Dihydrogen Phosphate Anion | H₂PO₄⁻ | [M]⁻ | 96.9696 |

| Impurity: Stearate Anion | C₁₈H₃₅O₂⁻ | [M-H]⁻ | 283.2642 |

| Impurity: Palmitate Anion | C₁₆H₃₁O₂⁻ | [M-H]⁻ | 255.2329 |

| Impurity: Linoleate Anion | C₁₈H₃₁O₂⁻ | [M-H]⁻ | 279.2329 |

| Impurity: Oleic Acid Adduct | C₃₆H₆₇NaO₄⁺ | [2M+Na]⁺ | 589.5115 |

Advanced Chromatographic Separation Techniques for Related Species

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating Oleic Acid, Ethane-1,2-diamine Phosphate from its related species and impurities, allowing for quantification and purity assessment.

Reversed-phase HPLC (RP-HPLC) is a well-suited method for this analysis. aocs.orgresearchgate.net The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The long alkyl chain of the oleate gives the compound significant hydrophobic character, leading to strong retention on a C18 column. Free oleic acid would have a slightly different retention time than the ion-paired salt. Related fatty acids with different chain lengths or degrees of unsaturation (e.g., stearic, linoleic acid) can also be effectively separated. cerealsgrains.org

The highly polar ethane-1,2-diamine and phosphate components would have very little retention on a standard RP-HPLC system and would elute near the void volume. To analyze all components simultaneously, a more advanced technique like mixed-mode chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) might be employed. Detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are suitable for non-UV-absorbing compounds. Alternatively, HPLC coupled with mass spectrometry (LC-MS) provides both separation and identification capabilities. nih.gov

Gas chromatography (GC) could be used for the analysis of the fatty acid component, but it would require a derivatization step to convert the non-volatile oleate salt into a volatile ester (e.g., a methyl ester). cerealsgrains.org

Table 5: Example RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |

| Expected Elution Order | Phosphate, Ethane-1,2-diamine -> Linoleate -> Oleate -> Stearate |

Chemical Reactivity and Transformation Mechanisms of Einecs 309 110 6

Hydrolytic Stability and Pathways of Degradation

The stability of Einecs 309-110-6 in aqueous environments is largely determined by the resilience of its amide bonds to hydrolysis. Generally, fatty acid amides can be cleaved through hydrolysis under either acidic or basic conditions, which breaks the amide linkage to yield the parent fatty acid and amine. smolecule.com In the case of this compound, this would result in the formation of oleic acid and ethylenediamine (B42938).

In biological or environmental systems, enzymatic action is a primary pathway for degradation. Fatty acid amide hydrolases (FAAH) are enzymes known to hydrolyze a wide range of fatty acid amides. europa.eupa2online.org For instance, oleamide, the simple amide of oleic acid, is readily degraded to oleic acid in simulated gastrointestinal fluids, with about 95% of it being destroyed within four hours at 37°C in the presence of bile salts. europa.eu Analogous UVCB substances, such as N,N'-ethylenebis amides, are also anticipated to undergo enzymatic hydrolysis in the gastrointestinal tract, breaking down into their constituent fatty acids and ethylenediamine. europa.eu

Despite these potential degradation pathways, some fatty acid amides exhibit significant resistance to hydrolysis. jpp.krakow.pl Formulations containing amides have been noted to possess improved hydrolytic stability compared to ester-based counterparts, a property that is beneficial in applications like fabric softeners. google.com The stability can be significant, with some complex amide molecules showing no signs of hydrolysis in assay media over a 24-hour period. pitt.edu This suggests that while hydrolytic degradation pathways exist, the rate and extent can be highly dependent on specific environmental conditions such as pH, temperature, and the presence of specific enzymes.

Table 1: Hydrolysis of Fatty Acid Amides

| Compound/Class | Conditions | Products | Source |

|---|---|---|---|

| N,N'-Ethylenebis(stearamide) | Acidic or basic conditions | Ethylenediamine, Stearic acid | |

| Oleamide | Simulated gastrointestinal fluid (with bile salts), 37°C | Oleic acid | europa.eu |

| N,N'-ethylenebis amides (UVCB) | Enzymatic action (anticipated) | Ethylenediamine, corresponding fatty acids | europa.eu |

Mechanisms of Oxidative Decomposition

The most reactive site for oxidative decomposition in this compound is the carbon-carbon double bond within the oleic acid backbone. wikipedia.org This unsaturated site is susceptible to several oxidative mechanisms.

Autoxidation : In the presence of oxygen, oleic acid undergoes slow oxidation, a process often referred to as autoxidation or rancidification. wikipedia.org This free-radical chain reaction is typically initiated by factors like heat and involves the formation of hydroperoxides at the allylic positions (carbons adjacent to the double bond). researchgate.netnih.govdiva-portal.org These hydroperoxides are unstable and can decompose into a complex mixture of secondary products, including volatile compounds such as aldehydes, ketones, alcohols, and shorter-chain carboxylic acids, which contribute to changes in flavor and odor in lipid-containing materials. nih.gov

Catalytic Oxidation : The oxidation process can be accelerated and directed by catalysts. In catalytic wet air oxidation (CWAO), a catalyst such as platinum on a ceria support (Pt/CeO2) can effectively oxidize oleic acid, leading primarily to carbon dioxide and acetic acid. researchgate.net

Oxidative Cleavage : A significant transformation pathway involves the cleavage of the C=C double bond. This reaction is a key industrial method for producing valuable chemicals. Ozonolysis of oleic acid, for example, breaks the molecule at the double bond to yield azelaic acid and nonanoic acid. wikipedia.org Alternative, less hazardous methods use hydrogen peroxide in the presence of a catalyst, such as tungstic acid, to first form a diol, which is then further oxidized with molecular oxygen and a cobalt salt catalyst to achieve cleavage, producing the same dicarboxylic and monocarboxylic acids. eurochemengineering.commatec-conferences.org

Table 2: Products of Oleic Acid Oxidation

| Oxidation Method | Key Reagents/Catalysts | Major Products | Source |

|---|---|---|---|

| Autoxidation | Oxygen (air), heat | Hydroperoxides, aldehydes, ketones, alcohols, various acids | wikipedia.orgnih.gov |

| Ozonolysis | Ozone (O₃) | Azelaic acid, Nonanoic acid | wikipedia.org |

| Catalytic Cleavage | H₂O₂, Tungstic acid, O₂, Cobalt salt | Azelaic acid, Nonanoic acid | eurochemengineering.com |

Photochemical Reactivity and Light-Induced Transformations

The unsaturated nature of the oleic acid component makes this compound susceptible to photochemical reactions, primarily photo-oxidation. This process is initiated by the absorption of light, particularly UV or short-wavelength visible light, and is often accelerated in the presence of photosensitizers. researchgate.netdiva-portal.orgnih.gov

Photosensitized Oxidation : Common photosensitizers in food and biological systems, such as chlorophyll (B73375) and riboflavin, can absorb light energy and transfer it to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet oxygen (¹O₂). researchgate.netpsu.edursc.org This singlet oxygen can then directly attack the electron-rich double bond of oleic acid in an "ene" reaction to form hydroperoxides. psu.edu This photosensitized pathway is generally much faster than autoxidation. tdx.cat

Direct Photodegradation : Recent studies have shown that oleic acid can undergo direct photodegradation even in the absence of photosensitizers or other highly reactive species like ozone. nih.govethz.ch Exposure to visible light, such as from a 532 nm laser, is sufficient to induce photochemical changes. nih.govacs.org The proposed mechanism involves the photoexcitation of oleic acid to an electronic excited state, which then decays into intermediate species. These intermediates can undergo further photoexcitation and decay, ultimately forming a mixture of volatile and non-volatile products. nih.govacs.org

Other Photochemical Reactions : Beyond oxidation, the double bond can participate in other light-induced reactions. For instance, the Paternò-Büchi reaction, a [2+2] photochemical cycloaddition, has been demonstrated between oleic acid and acetone (B3395972) in the presence of UV light to form an oxetane (B1205548) ring structure. rsc.org

Thermal Decomposition Patterns and Products

When subjected to high temperatures, this compound will undergo thermal decomposition, breaking down into smaller, more volatile molecules. The degradation pattern is a composite of the breakdown of its constituent parts.

Thermogravimetric analysis (TGA) shows that the thermal decomposition of oleic acid occurs in a single stage, starting around 150-200°C and peaking near 280°C. researchgate.netmdpi.com The gaseous products from the thermal degradation of oleic acid include a high proportion of alkanes, along with alkenes, aldehydes, ethers, and carbon dioxide. researchgate.net The presence of catalysts can significantly alter the decomposition temperature and product distribution. mdpi.com

Table 3: Thermal Decomposition Onset/Peak Temperatures

| Compound | Temperature Range (°C) | Method | Source |

|---|---|---|---|

| Oleic Acid | 151 - 285 (degradation range) | TGA | researchgate.net |

| Oleic Acid | 200 - 500 (decomposition range) | TGA | mdpi.com |

| N-(2-aminoethyl)-oleamide | > 300 (decomposition) | TGA | orientjchem.org |

Complexation Chemistry and Ligand Exchange Reactions with Diverse Species

The various functional groups within this compound provide multiple sites for complexation with metal ions. The ethylenediamine and phosphate (B84403) moieties are particularly effective ligands.

Ethylenediamine Complexes : Ethylenediamine is a classic bidentate chelating agent, forming stable five-membered rings with metal ions. It readily forms coordination complexes with many transition metals, such as copper(II), creating species like [Cu(en)₂]²⁺. publish.csiro.auresearchgate.netresearchgate.net

Phosphate Complexes : The phosphate anion is a versatile ligand that can coordinate to metal ions in several ways: as a monodentate ligand, a bidentate chelating ligand, or as a bridging ligand between two or more metal centers. wikipedia.org It forms stable complexes with ions like Co(III) and Cu(II), sometimes in conjunction with other ligands like ethylenediamine, as seen in [Co(en)₂(PO₄)]. publish.csiro.auwikipedia.org

Oleate (B1233923) Complexes : The carboxylate group of oleic acid can also bind to metal ions to form metal carboxylates, commonly known as metal soaps. wikipedia.org Oleic acid can act as a phase-transfer agent for removing heavy metal ions from aqueous solutions by forming oleate complexes at the interface. researchgate.netresearchgate.net

Ligand Exchange Reactions : The complexes formed by these ligands are subject to ligand exchange (or substitution) reactions, where one ligand is replaced by another. scribd.com For example, water molecules in an aqueous metal ion complex, such as [Cu(H₂O)₆]²⁺, can be readily replaced by stronger ligands like ethylenediamine. publish.csiro.au The presence of multiple potential ligands within the this compound structure (amine, phosphate, carboxylate) suggests the possibility of intricate intramolecular or intermolecular complexation with available metal ions. Furthermore, ethylenediamine has been shown to facilitate the exchange of other ligands, such as stripping original oleophilic ligands from quantum dots to allow for their transfer into an aqueous phase. researchgate.net The binding of phosphate to surfaces or other metal centers can also be described as a ligand exchange process. murdoch.edu.auresearcher.life

Interfacial and Colloidal Chemistry of Oleic Acid, Ethane 1,2 Diamine Phosphate

Fundamental Principles of Surface Activity and Adsorption Phenomena

The defining characteristic of Einecs 309-110-6 is its ability to act as a surfactant, which involves adsorbing at interfaces and lowering the interfacial tension between two immiscible phases, such as oil and water. auspublishers.com.auatamanchemicals.com The hydrophobic oleic acid portion of the molecule prefers to reside in a non-polar phase (like oil or air), while the polar amine-phosphate head group has a strong affinity for aqueous phases. This molecular arrangement drives the compound to accumulate at interfaces.

Studies on analogous complexes of oleic acid with nitrogen-containing compounds, including ethylenediamine (B42938), have quantified this surface activity. nih.govbu.edu.eg The effectiveness of these surfactants is demonstrated by their ability to significantly reduce the interfacial tension at the kerosene-water border. bu.edu.eg The adsorption at an interface is a spontaneous process, driven by a negative free energy of adsorption (ΔG°ads). nih.govresearchid.co The primary forces governing the adsorption of such surfactants on mineral surfaces include electrostatic interactions, covalent bonding, and hydrophobic interactions. columbia.edu For instance, the adhesion of oleic acid to various surfaces is determined by van der Waals forces and Lewis acid-base interactions. tandfonline.comresearchgate.net

The table below, derived from research on a closely related oleic acid-ethylenediamine (OEDA) complex, illustrates key parameters related to its surface activity at the kerosene-water interface. researchgate.netbu.edu.eg

| Property | Value for OEDA Complex | Unit |

| Critical Micelle Concentration (CMC) | 0.40 | g/L |

| Surface Tension at CMC (γ_cmc) | 33.2 | mN/m |

| Maximum Surface Excess (Γ_max) | 2.98 x 10⁻⁶ | mol/m² |

| Minimum Surface Area (A_min) | 0.56 | nm² |

| Free Energy of Adsorption (ΔG°_ads) | -25.8 | kJ/mol |

This data pertains to an oleic acid-ethylenediamine complex as a proxy for this compound.

Characterization of Micellization Behavior in Various Solvent Systems

In aqueous solutions, once the concentration of a surfactant surpasses a specific threshold known as the critical micelle concentration (CMC), the molecules begin to self-assemble into organized aggregates called micelles. scientiaricerca.com This process is driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, leaving the hydrophilic heads to form the outer surface of the micelle.

For the oleic acid-ethylenediamine (OEDA) complex, the CMC has been determined to be 0.40 g/L in aqueous solution. researchgate.net The formation of micelles is a thermodynamic process, and the spontaneity of micellization can be expressed by the free energy of micellization (ΔG°mic). A negative value indicates that micelle formation is favored. For the OEDA complex, this value has been calculated, further confirming its surfactant nature. nih.govresearchid.co In related oleic acid-based gemini (B1671429) surfactants, dynamic light scattering (DLS) has shown that micellar aggregates typically have diameters in the range of 5 to 10 nm. nih.govresearchgate.net

The solvent system significantly influences micellization. While water is the most common solvent for forming conventional micelles, in non-polar organic solvents, surfactants can form reverse micelles, where the hydrophilic heads form the core and the hydrophobic tails extend into the solvent. The formation of reverse micelles has been utilized in methods for transferring oleic acid-stabilized nanoparticles from a hydrophobic to an aqueous phase. researchgate.net The pH of the aqueous solution is also a critical factor, as it affects the ionization state of both the fatty acid and the amine groups, which in turn influences the packing of molecules and can lead to transitions between different self-assembled structures like vesicles or liquid crystals. nih.gov

| Thermodynamic Parameter | Value for OEDA Complex | Unit |

| Critical Micelle Concentration (CMC) | 0.40 | g/L |

| Free Energy of Micellization (ΔG°_mic) | -22.7 | kJ/mol |

This data pertains to an oleic acid-ethylenediamine complex as a proxy for this compound. researchgate.net

Mechanistic Role as an Emulsifying Agent in Model Emulsion Systems

An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil in water (O/W). These systems are thermodynamically unstable and require an emulsifying agent to prevent phase separation. atamanchemicals.com this compound functions as an emulsifier by adsorbing at the oil-water interface, where it forms a protective film around the dispersed droplets.

The mechanism involves several key actions:

Reduction of Interfacial Tension : By lowering the energy of the oil-water interface, the surfactant facilitates the breakup of large droplets into smaller ones during homogenization, making the emulsion easier to form. auspublishers.com.au

Formation of a Steric and/or Electrostatic Barrier : The adsorbed layer of surfactant molecules prevents the droplets from coalescing. The hydrophobic tails are anchored in the oil droplet, while the charged hydrophilic amine-phosphate heads project into the water phase. This creates an electrostatic repulsion between droplets, preventing them from coming close enough to merge. The bulky nature of the molecules can also provide a steric hindrance effect.

Modification of Interfacial Film Properties : The packing of the surfactant molecules at the interface creates a mechanically robust film that resists rupture and coalescence.

The effectiveness of fatty acid salts as emulsifiers is well-documented. For instance, an emulsifying system can be formed in situ by combining a fatty acid like oleic acid with a base in an oil and water mixture, creating a stable water-in-oil emulsion. google.com Similarly, superamphiphiles formed by mixing oleic acid with polyamines can create highly stable oil-in-water emulsions. researchgate.net The use of emulsifiers like sodium polyacrylate (SPE) with oleic acid has been shown to enhance the emulsification and improve performance in applications like mineral flotation by increasing the hydrophobicity of the target mineral surface. d-nb.info

Interactions with Solid Substrates and Nanomaterials

The interaction of this compound with solid surfaces is complex and depends on the nature of the substrate and the surrounding medium. The molecule's functional groups—the carboxylic acid from oleic acid, the amine groups from ethylenediamine, and the phosphate (B84403) group—all play a role.

Phosphate Group Interaction : Phosphate ions are known to have a strong affinity for metal oxide surfaces, such as iron oxide and aluminum oxide. nih.gov This allows the phosphate end of the molecule to act as a strong anchor point on such materials. Studies on phosphate adsorption on layered double hydroxides (LDHs) show this strong interaction, which is critical for applications like phosphorus recovery.

Oleate (B1233923) Group Interaction : The carboxylate group of oleic acid can chemisorb onto mineral surfaces. For example, the interaction of oleic acid with sillimanite, an aluminosilicate (B74896) mineral, involves chemisorption where protons from the oleic acid react with surface hydroxyl groups. researchgate.net Oleic acid is widely used as a capping agent to stabilize a variety of nanoparticles (e.g., iron oxide, TiO2) and ensure they remain dispersed in hydrophobic solvents. mdpi.comnih.gov

Amine Group Interaction : The positively charged amine groups can interact electrostatically with negatively charged surfaces, such as silica (B1680970) at neutral or alkaline pH. nih.gov

These interactions are crucial in applications ranging from mineral flotation to the functionalization of nanomaterials for biological applications. researchgate.netnih.gov Isothermal titration microcalorimetry has been used to measure the heat changes associated with surfactant adsorption onto crystalline powders, revealing that the surface properties (crystallinity, water content) strongly influence the adsorption behavior. nih.gov

| Substrate Type | Primary Interaction Moiety | Interaction Mechanism |

| Metal Oxides (e.g., Fe₂O₃, Al₂O₃) | Phosphate Group | Strong chemisorption, ligand exchange |

| Silicates (e.g., Silica, Sillimanite) | Carboxylate, Amine Groups | Chemisorption on hydroxyl sites, electrostatic attraction |

| Carbonates (e.g., Calcite) | Carboxylate Group | Chemical forces, specific adsorption |

| Hydrophobic Surfaces | Oleic Acid Chain | Van der Waals forces, hydrophobic interaction |

Rheological Studies of Solutions and Dispersions Containing this compound

At concentrations below the CMC, the solution is expected to behave as a simple Newtonian fluid with low viscosity. As the concentration increases above the CMC, the formation of spherical micelles typically has only a modest effect on viscosity. However, at higher concentrations, these micelles can grow and change shape into elongated, worm-like micelles or arrange into ordered liquid crystalline phases (e.g., hexagonal, cubic, or lamellar phases). nih.govresearchgate.net

These structural transitions lead to dramatic changes in rheological properties:

Increased Viscosity : The formation of entangled worm-like micelles or ordered liquid crystalline phases significantly increases the solution's viscosity, potentially by several orders of magnitude.

Non-Newtonian Behavior : The solution will exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases. This is because the applied shear can align the elongated micelles or break down the liquid crystalline structure.

Viscoelasticity : These concentrated systems often exhibit viscoelastic properties, meaning they have both viscous (liquid-like) and elastic (solid-like) characteristics. This can be observed in phenomena like gel formation. Studies on mixtures of cationic surfactants and oleic acid have shown the formation of paste-like, gel materials. aps.org Similarly, certain fatty acids can induce strong gelation in concentrated surfactant solutions. acs.org

The rheological properties are also sensitive to temperature and the presence of other components in the dispersion, such as salts or dispersed particles. For example, the viscosity of magnetic fluids is influenced by the type of fatty acid surfactant used to coat the particles. science.govfrontiersin.org

Theoretical and Computational Investigations of Oleic Acid, Ethane 1,2 Diamine Phosphate

Quantum Chemical Calculations of Molecular Structure, Bonding, and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the molecular structure, stability, and electronic characteristics of chemical systems. researchgate.net For a complex salt-like compound such as Einecs 309-110-6, these calculations can elucidate the intricate bonding network formed by the ionic and hydrogen-bonding interactions between the oleic acid carboxylate, the protonated ethane-1,2-diamine, and the phosphate (B84403) anions.

Detailed DFT studies would involve the optimization of the geometric structure of the ion-pair complex to find its most stable conformation (lowest energy state). Such calculations reveal precise bond lengths, bond angles, and dihedral angles. Analysis of the electronic properties is central to understanding the compound's reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Table 1: Computationally Derived Properties of this compound (Note: These properties are computationally generated and provided by public databases.)

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₅N₂O₆P | nih.gov |

| Molecular Weight | 440.6 g/mol | nih.gov |

| IUPAC Name | ethane-1,2-diamine;(Z)-octadec-9-enoic acid;phosphoric acid | nih.gov |

| Monoisotopic Mass | 440.30152416 Da | nih.gov |

| Topological Polar Surface Area | 167 Ų | nih.gov |

| Hydrogen Bond Donor Count | 8 | nih.gov |

| Hydrogen Bond Acceptor Count | 7 | nih.gov |

| Rotatable Bond Count | 17 | nih.gov |

Molecular Dynamics Simulations for Elucidating Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is exceptionally well-suited for investigating the behavior of large systems, such as the aggregation of amphiphilic molecules in solution. nih.gov For this compound, which possesses a long, hydrophobic oleic acid tail and a polar, hydrophilic head group (diamine phosphate), MD simulations can provide a detailed picture of its self-assembly and intermolecular interactions.

Simulations can be set up by placing numerous molecules of the compound in a simulation box with a solvent (e.g., water or a nonpolar organic solvent) and observing their behavior over nanoseconds or longer. These simulations can predict the spontaneous formation of aggregates such as micelles, reverse micelles, or lamellar bilayer structures, depending on the concentration and the nature of the solvent. researchgate.net

Key insights gained from MD simulations include:

Interaction Energies: The strength of hydrogen bonds between the phosphate and diamine moieties and with surrounding water molecules can be quantified. nih.gov

Structural Arrangement: The simulations reveal how the oleic acid chains pack together due to hydrophobic interactions and how the polar head groups arrange themselves at the interface with the solvent.

Dynamic Properties: The mobility of the molecules can be analyzed by calculating diffusion coefficients, which are crucial for understanding the compound's function as a lubricant. nih.gov The flexibility of the oleic acid chain and the dynamics of the headgroup can also be assessed.

Atomistic MD simulations of oleic acid and its derivatives in lipid bilayers have demonstrated that these molecules can significantly alter membrane fluidity and structure. nih.gov A similar approach for this compound would elucidate how it interacts with surfaces and other molecules, providing a molecular basis for its function in various formulations.

Table 2: Potential Data Obtainable from MD Simulations of this compound

| Parameter | Description |

| Radial Distribution Functions | Describes the probability of finding one molecule at a certain distance from another, revealing local structure. |

| Mean Square Displacement | Used to calculate the diffusion coefficient, indicating molecular mobility. |

| Order Parameters | Quantifies the alignment and ordering of the oleic acid tails within an aggregate. |

| Hydrogen Bond Analysis | Determines the lifetime and number of hydrogen bonds between different functional groups. |

| Aggregate Size and Shape | Tracks the formation and evolution of micelles or other self-assembled structures. |

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including predicting the most likely pathways and identifying the high-energy transition states that control the reaction rate. For this compound, this could involve modeling its formation from the constituent reactants: oleic acid, ethane-1,2-diamine, and phosphoric acid.

The formation of this compound is primarily an acid-base reaction, resulting in a complex salt. Using quantum chemical methods, the potential energy surface of this reaction can be mapped out. This process involves:

Reactant and Product Optimization: Calculating the stable, low-energy structures of the individual reactants and the final ion-pair product.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction kinetics.

While the synthesis of related compounds, such as amides from oleic acid and diamines, has been documented, specific computational studies on the reaction pathways for this compound are not prevalent. mdpi.com However, the methodology is well-established. Such computational studies could also be extended to investigate the thermal degradation pathways of the compound, predicting which bonds are most likely to break at elevated temperatures and what decomposition products might form.

Development of Force Fields for Accurate Simulation of this compound Systems

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used to describe the potential energy of the system as a function of its atomic coordinates. A force field consists of a set of equations and associated parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

While general-purpose force fields like OPLS-AA, CHARMM, and AMBER are widely used, their parameters may not be optimized for the specific and complex ionic and hydrogen-bonding interactions present in the this compound system. For highly accurate simulations, it is often necessary to develop a specific force field or refine an existing one.

The process for developing such a force field typically involves the following steps, mirroring methodologies used for other complex molecules like poly(ethylene oxide) precursors: worktribe.com

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on the compound or its representative fragments (e.g., the diamine-phosphate ion pair) to generate reference data. This includes conformational energy profiles (by rotating dihedral angles), optimized geometries, and electrostatic potential maps.

Parameter Fitting: The force field parameters (especially for dihedral angles and partial atomic charges) are systematically adjusted to reproduce the quantum mechanical reference data as closely as possible.

Validation: The newly developed force field is tested by running MD simulations of the compound in a condensed phase (e.g., a liquid) and comparing the calculated bulk properties (such as density and heat of vaporization) with available experimental data or with the simulation results of the reference data.

Developing a dedicated force field for this compound would enable more reliable and predictive MD simulations, leading to a deeper understanding of its aggregation behavior, its interactions with surfaces, and its performance in lubricant and other formulations.

Environmental Chemistry and Abiotic/biotic Fate of Einecs 309 110 6

Biodegradation Pathways and Microbial Transformation in Environmental Compartments

The biodegradation of Einecs 309-110-6 is expected to proceed through the breakdown of its constituent parts: oleic acid and the N-oleoylethane-1,2-diamine moiety.

Oleic Acid: Oleic acid, a monounsaturated omega-9 fatty acid, is readily biodegradable under both aerobic and anaerobic conditions. In aerobic environments, the primary degradation pathway is β-oxidation, where the fatty acid chain is sequentially shortened to produce acetyl-CoA, which then enters the citric acid cycle for complete mineralization to carbon dioxide and water.

Under anaerobic conditions, the degradation of oleic acid is more complex. It can be converted to intermediate by-products such as palmitic acid (C16:0) and myristic acid (C14:0) before further degradation to acetate and ultimately methane. nih.govrnasinc.com Studies have shown that acclimated microbial populations can achieve high rates of methanization, converting 85% to 98% of the oleate (B1233923) into methane. nih.gov However, high concentrations of oleic acid (above 30 mg/L) can inhibit methanogenesis. nih.govrnasinc.com The main adsorbed intermediate in anaerobic sludge has been identified as palmitate, whose further β-oxidation can be inhibited by the presence of oleic acid in the medium. researchgate.net

Fatty Amine Derivatives: Fatty amine derivatives can present challenges for biodegradation due to their potential toxicity to microorganisms and limited bioavailability, especially for water-insoluble compounds. researchgate.net However, under appropriate conditions, such as low initial concentrations, these compounds can be readily biodegradable. researchgate.net The biodegradation of fatty amines, which possess a hydrophobic alkyl chain and a hydrophilic amino group, is crucial for their removal from the environment. whamine.com The long hydrocarbon chain can be degraded via pathways similar to those for fatty acids, such as β-oxidation, once the amine group is addressed by microbial enzymes.

Table 1: Anaerobic Biodegradation of Oleic Acid

| Parameter | Observation | Reference |

|---|---|---|

| Conditions | Anaerobic, 21°C, unacclimated culture | nih.govrnasinc.com |

| Intermediate By-products | Palmitic acid (C16:0), Myristic acid (C14:0) | nih.govrnasinc.com |

| Final Products | Acetate, Methane | nih.govrnasinc.com |

| Inhibitory Concentration | > 30 mg/L for aceticlastic methanogenesis | nih.govrnasinc.com |

| Methane Production Rate | 33-46 ml CH₄/gVS.day (acclimated sludge) | nih.gov |

Sorption and Desorption Dynamics in Geologic and Aquatic Matrices

The sorption and desorption behavior of this compound will be governed by the properties of its oleic acid and fatty amine components.

Oleic Acid: Oleic acid can act as a biosurfactant and a carbon source, influencing the sorption and desorption of other contaminants. researchgate.net Its own sorption to soil and sediment particles is influenced by factors such as soil organic matter content, pH, and the presence of metal oxides. slideshare.net Studies on the adsorption of oleic acid on mineral surfaces like ferrites show that the process is complex, involving competition with solvent molecules and potential formation of ordered structures in micropores. researchgate.net The hydrophobic nature of the long hydrocarbon chain promotes partitioning into organic phases in soil and sediment, while the carboxylic acid group can interact with mineral surfaces. The addition of oleic acid to soil can improve soil properties by increasing organic matter and pH. researchgate.net

Fatty Amine Derivatives: As cationic surfactants, fatty amines and their derivatives are known to adsorb strongly to negatively charged surfaces such as clay minerals, organic matter, and silica (B1680970). researchgate.netwhamine.com This strong adsorption is a primary factor in reducing their bioavailability and potential toxicity in environmental systems. researchgate.net The hydrophobic alkyl chain further enhances this partitioning from the aqueous phase to solid matrices. Desorption is often limited, leading to the accumulation of these compounds in sediments and sludge. Factors influencing sorption include the pH of the solution, which affects the charge of both the amine and the sorbent surface, and the organic matter content of the soil or sediment. slideshare.netmdpi.com

Table 2: Factors Influencing Sorption in Soil

| Factor | Influence on Sorption | Reference |

|---|---|---|

| Soil Organic Matter | Increases sorption of hydrophobic compounds like oleic acid and fatty amines. | researchgate.netmdpi.com |

| pH | Affects the surface charge of soil colloids and the ionization state of the compound. Lower pH can increase cation exchange for amines. | slideshare.netmdpi.com |

| Clay Content | Provides negatively charged surfaces for strong adsorption of cationic fatty amines. | slideshare.net |

| Sorbent Charge | The sign and magnitude of charge on sorptive and sorbent materials are key determinants for ionic sorption. | slideshare.net |

Environmental Mobility and Leaching Potentials in Ecosystems

The potential for this compound to move through ecosystems is low. The strong tendency of its components to sorb to soil and sediment significantly limits its mobility and leaching potential.

The oleic acid portion, due to its low water solubility and hydrophobic nature, will be largely immobile in soil. It is expected to bind to organic matter, reducing its potential to leach into groundwater. Similarly, the fatty amine moiety, as a cationic compound, will bind tightly to negatively charged soil particles. This strong adsorption to geologic and aquatic matrices means that the compound is unlikely to be transported over long distances in water. Instead, it is expected to accumulate in the upper soil layers, sediments, and sludge from wastewater treatment processes. The limited mobility reduces the risk of widespread environmental contamination but may lead to higher localized concentrations in areas of release.

Advanced Analytical Methodologies for Environmental Detection and Quantification of Oleic Acid, Ethane-1,2-diamine Phosphate (B84403)

The detection and quantification of the components of this compound in environmental samples require sophisticated analytical techniques. While no methods were found for the specific compound "Oleic Acid, Ethane-1,2-diamine Phosphate," established methods exist for its constituent parts, primarily oleic acid and other fatty acids.

Analysis of Oleic Acid: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the analysis of fatty acids like oleic acid.

Gas Chromatography (GC): A common approach involves a derivatization step to convert the fatty acids into more volatile esters, typically fatty acid methyl esters (FAMEs), followed by analysis using a GC system equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). nih.govresearchgate.net A direct, derivatization-free GC-FID method has also been developed for the quantitative analysis of oleic acid and related fatty acids using a nitroterephthalic acid modified polyethylene glycol capillary column. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers a direct method for analyzing fatty acids without the need for derivatization. Techniques using a charged aerosol detector (HPLC-CAD) have been shown to be sensitive and effective for simultaneously determining oleic acid and other fatty acids. nih.gov This method provides good linearity, with limits of detection (LOD) in the range of 0.006-0.1 μg/mL. nih.gov

Sample preparation for solid environmental matrices like soil and sediment often involves solvent extraction followed by clean-up procedures to remove interfering substances. researchgate.netsemanticscholar.org

Analysis of Ethane-1,2-diamine (Ethylenediamine): The analysis of amines like ethylenediamine (B42938) in environmental matrices can be challenging. It often involves derivatization followed by GC or HPLC analysis to enhance sensitivity and chromatographic performance.

Table 3: Comparison of Analytical Methods for Oleic Acid Quantification

| Method | Detector | Derivatization | Key Advantages | Reference |

|---|---|---|---|---|

| GC | FID / MS | Typically required (FAMEs) | High resolution, well-established for fatty acid profiles | nih.govresearchgate.net |

| GC (Direct) | FID | Not required | Simpler, robust, suitable for routine analysis | researchgate.net |

| HPLC | CAD | Not required | Direct detection, high sensitivity for non-volatile compounds | nih.gov |

Advanced Applications and Mechanistic Studies in Specific Chemical Systems Non Biological/non Clinical

Mechanistic Understanding of Corrosion Inhibition by Einecs 309-110-6

The efficacy of this compound as a corrosion inhibitor stems from its ability to form a protective film on metal surfaces. ontosight.ai The mechanism is rooted in the principles of chemical adsorption, where the inhibitor molecules adhere to the metal, creating a barrier that isolates it from the corrosive environment. mdpi.com

Organic corrosion inhibitors, particularly those containing heteroatoms like sulfur, nitrogen, and oxygen, are effective because these atoms can share electrons with the vacant d-orbitals of metal atoms, forming a coordinate bond. mdpi.comrsc.org The molecular structure of this compound, featuring phosphorus and sulfur atoms, is key to this function. ontosight.ai The dithiophosphate (B1263838) portion of the molecule acts as a polar head that chemisorbs onto the metallic substrate. This process involves the inhibitor molecules displacing water and other corrosive agents from the metal surface. rsc.org

Table 1: Mechanistic Steps of Corrosion Inhibition by this compound

| Mechanistic Step | Description |

|---|---|

| Adsorption | The polar dithiophosphate head of the molecule chemically adsorbs onto the metal surface, displacing water and other corrosive agents. rsc.org |

| Film Formation | Adsorbed molecules form a dense, non-polar, protective film that acts as a physical barrier. ontosight.aimdpi.com |

| Electrochemical Inhibition | The surface film slows down both cathodic and anodic reactions, disrupting the corrosion cell and reducing the corrosion rate. mdpi.com |

Role in Lubricant Formulations: Investigations into Tribological Performance Mechanisms

The primary and most studied application of this compound is as an anti-wear and extreme pressure (EP) additive in lubricant formulations for automotive and industrial machinery. ontosight.aimade-in-china.comhaz-map.com Its function is to protect moving metal parts from wear, especially under boundary lubrication conditions where direct metal-to-metal contact is likely. The mechanism centers on the formation of a sacrificial tribochemical film.

Under the high temperature and pressure generated at the contact points between moving surfaces, this compound decomposes. The decomposition products, which include sulfur, phosphorus, and zinc compounds, react with the iron-based metal surface. ontosight.ai This tribochemical reaction forms a complex, glassy, and durable film on the metal surfaces. ontosight.ainih.gov This film, often referred to as a tribofilm, physically separates the surfaces, preventing adhesion and abrasive wear. ontosight.ai

Spectroscopic studies, such as X-ray Absorption Near-Edge Spectroscopy (XANES), have revealed that these tribofilms are composed of a complex matrix. nih.govresearchgate.netresearchgate.net The composition typically includes short-chain zinc polyphosphates embedded in a phosphate (B84403) glass matrix, along with zinc sulfide (B99878) (ZnS) and iron oxides. nih.govacs.org This layered, durable film is sheared during motion instead of the base metal, significantly reducing wear and friction. ontosight.ai

Table 2: Research Findings on Tribological Performance Enhancement

| Performance Metric | Observation | Mechanistic Rationale |

|---|---|---|

| Friction Reduction | Significant reduction in the coefficient of friction under boundary lubrication. ontosight.ai | Formation of a low-shear-strength tribofilm prevents direct metal-to-metal contact. ontosight.ai |

| Wear Resistance | Dramatic decrease in wear volume and wear scar diameter on rubbing surfaces. acs.org | The sacrificial tribofilm is worn away instead of the underlying metal substrate. ontosight.ai |

| Load-Carrying Capacity | Increased ability of the lubricant to withstand extreme pressure without film breakdown. made-in-china.com | The durable, glassy phosphate film maintains surface separation under high loads. nih.govacs.org |

Application in Polymer Science: Insights into Compatibilization and Dispersion Phenomena

In polymer science, achieving homogeneity in polymer blends and composites is a significant challenge, especially when the components are chemically incompatible (e.g., hydrophilic and hydrophobic). diva-portal.org Compatibilizers are additives that enhance the miscibility of immiscible polymers, while dispersing agents help to distribute fillers evenly throughout a polymer matrix. acs.orgresearchgate.net

The amphiphilic structure of this compound—possessing both polar (dithiophosphate head) and non-polar (long dioctyl tails) regions—gives it the potential to act as a compatibilizer or a surface modifier for fillers. Although not its primary application, the principles of its molecular structure are relevant. When introduced into an immiscible polymer blend, the polar head could preferentially interact with a more polar polymer phase, while the non-polar tails would be miscible with the non-polar polymer phase. acs.org By locating at the interface between the two phases, it would reduce the interfacial tension, leading to finer and more stable dispersion of one phase within the other and improved mechanical properties of the blend. acs.org

Similarly, when used with fillers in a polymer composite, this compound could function as a coupling agent. researchgate.net It could adsorb onto the surface of a polar filler (like a metal oxide or silica) via its dithiophosphate group. The outward-facing alkyl tails would then present a hydrophobic surface that is more compatible with a non-polar polymer matrix, improving the filler's dispersion and the interfacial adhesion between the filler and the polymer. researchgate.net

Table 3: Proposed Mechanism of this compound in Polymer Systems

| Phenomenon | Proposed Role of this compound | Mechanism |

|---|---|---|

| Compatibilization | Interfacial Agent | Reduces interfacial tension between immiscible polymer phases by orienting at their interface. acs.org |

| Dispersion | Surface Modifier / Coupling Agent | Adsorbs onto filler surfaces, modifying their surface chemistry to be more compatible with the polymer matrix, preventing agglomeration. researchgate.net |

This compound in Nanoparticle Synthesis and Surface Functionalization

In the field of nanotechnology, modifying the surface of nanoparticles is crucial to control their stability, dispersibility, and functionality. acs.orglunanano.com Dithiophosphates, including this compound, have been investigated as effective agents for the surface functionalization of various nanoparticles. acs.org

The process typically involves a post-synthesis modification, where pre-formed nanoparticles are mixed with the functionalizing agent. acs.org The dithiophosphate group can strongly bind to the surface of metal or metal oxide nanoparticles, forming a protective ligand shell. acs.org This surface functionalization serves several purposes. Firstly, the long alkyl chains provide steric hindrance, which prevents the nanoparticles from agglomerating and enhances their colloidal stability and dispersibility, particularly in non-polar solvents like lubricating oils. nih.govacs.org

Secondly, this functionalization can impart new properties to the nanoparticles. For instance, dialkyl dithiophosphate-functionalized gallium-based liquid-metal nanodroplets have been developed as advanced lubricant additives that exhibit remarkable friction and wear reduction. acs.org Furthermore, research has shown a synergistic interaction between functionalized nanoparticles and ZDDP in lubricant formulations. researchgate.netresearchgate.net Nanoparticles, such as calcium carbonate or PTFE, when appropriately functionalized, can interact with ZDDP to participate in the formation of a more robust and effective tribofilm, enhancing wear protection even at lower concentrations of the additive. nih.govresearchgate.netresearchgate.net

Table 4: Role of this compound in Nanoparticle Systems

| Role | Function | Outcome |

|---|---|---|

| Surface Functionalizing Agent | Binds to the nanoparticle surface via the dithiophosphate group. acs.org | Creates stable, functionalized nanoparticles with modified surface chemistry. |

| Dispersing Agent / Stabilizer | Provides steric repulsion via long alkyl chains. nih.govacs.org | Prevents agglomeration and improves dispersion in non-polar media like oil. |

| Performance Enhancer | Interacts synergistically with other additives or participates in tribofilm formation. researchgate.netresearchgate.net | Enhanced tribological performance (friction and wear reduction) of the final formulation. acs.org |

Future Research Directions and Unexplored Avenues for Einecs 309 110 6

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The future synthesis of Einecs 309-110-6 and related oleic acid-diamine structures is geared towards greater efficiency, sustainability, and precision. Current methods often involve multi-step processes that can be resource-intensive. Future research will likely focus on developing novel, streamlined synthetic pathways.

One promising avenue is the exploration of enzymatic and chemo-enzymatic cascade reactions. rsc.orgsciepublish.com These one-pot syntheses offer advantages such as mild reaction conditions, high selectivity, and reduced waste generation compared to traditional chemical methods. researchgate.net For instance, lipase-catalyzed amidation reactions between fatty acids and diamines have shown considerable promise. researchgate.net Future investigations could focus on identifying or engineering enzymes with high specificity for the reaction between oleic acid and ethane-1,2-diamine, potentially leading to near-quantitative yields under environmentally benign conditions.

Another area of exploration is the use of innovative catalytic systems. Research into bimetallic catalysts, such as NiCu supported on modified niobium phosphate (B84403), has shown enhanced selectivity in reactions involving oleic acid. rsc.org Applying similar advanced catalytic principles to the synthesis of this compound could significantly improve reaction rates and reduce the energy input required. The development of efficient and recyclable catalysts will be crucial for the economic viability and environmental footprint of large-scale production. uni-bayreuth.de

Furthermore, research into reaction optimization using techniques like flow chemistry could lead to continuous and highly controlled production processes. This approach allows for precise control over reaction parameters, leading to higher purity products and minimized byproduct formation.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Catalysis | High selectivity, mild conditions, reduced waste. researchgate.net | Enzyme screening and engineering for specific oleic acid-diamine ligation. |

| Advanced Catalysis | Increased reaction rates, lower energy consumption. rsc.org | Development of recyclable bimetallic or nanostructured catalysts. mdpi.com |

| Flow Chemistry | Precise process control, high purity, continuous production. | Reactor design and optimization for the specific reaction kinetics. |

Advanced Material Science Applications and Performance Enhancement

The unique amphiphilic nature of this compound, combining a long hydrophobic oleic acid tail with a polar diamine phosphate headgroup, makes it a prime candidate for various applications in material science. ontosight.ai Future research is expected to unlock its potential in creating novel materials with enhanced performance characteristics.

In the realm of polymers, oleic acid-based polyamides are being investigated for the production of sustainable fibers and advanced textiles. uni-bayreuth.de The incorporation of the diamine and phosphate moieties from this compound could introduce unique properties such as improved thermal stability, flame retardancy, and altered mechanical strength. Research could focus on the synthesis of dynamic covalent polymers that are reprocessable and self-healing, leveraging the reversible nature of certain chemical bonds. mdpi.com